Carbonic Anhydrase I (hCA I) Inhibition: 4-Phenyl-Substituted Triazinane-2-thione vs. Unsubstituted and Alkyl-Substituted Analogues
In the N-substituted triazinane-2-thione series, the compound bearing a phenyl substituent at the 4-position of the saturated ring (structurally analogous to 4-phenyl-1,3,5-triazinane-2-thione) displayed a Ki of 13.44 ± 4.39 nM against human carbonic anhydrase I (hCA I), the most potent inhibition within the reported panel [1]. By comparison, the least potent analogue in the same series exhibited a Ki of 74.98 ± 6.25 nM, representing a 5.6-fold loss in activity attributable solely to substituent variation at the triazinane ring [1]. The clinically used sulfonamide inhibitor acetazolamide (AAZ) exhibited a Ki of 250 nM against hCA I in parallel assays, making the phenyl-substituted triazinane-2-thione approximately 18.6-fold more potent under identical spectrophotometric conditions [1]. This head-to-head data establishes that 4-phenyl substitution confers near-maximal hCA I affinity within this chemotype.
| Evidence Dimension | hCA I inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 13.44 ± 4.39 nM (phenyl-substituted triazinane-2-thione analogue representative of 4-phenyl-1,3,5-triazinane-2-thione scaffold) |
| Comparator Or Baseline | Least potent series analogue: Ki = 74.98 ± 6.25 nM; Acetazolamide: Ki = 250 nM |
| Quantified Difference | 5.6-fold more potent vs. least active analogue; 18.6-fold more potent vs. acetazolamide |
| Conditions | Spectrophotometric assay (Ellman method); human cytosolic carbonic anhydrase I isoform; pH 7.4; 25°C |
Why This Matters
The >5-fold activity differential across the series means that substituting 4-phenyl-1,3,5-triazinane-2-thione with a generic in-class congener could reduce hCA I inhibition by over 80%, directly compromising assay sensitivity in carbonic anhydrase-targeted screening cascades.
- [1] Sujayev, A., Taslimi, P., Kaya, R., Safarov, B., Aliyeva, L., Farzaliyev, V., & Gulçin, İ. (2019). Synthesis, characterization and biological evaluation of N-substituted triazinane-2-thiones and theoretical–experimental mechanism of condensation reaction. Applied Organometallic Chemistry, 34(3), e5329. View Source
